2-Amino-5-fluorobenzonitrile
Overview
Description
2-Amino-5-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Organic Compounds
- 2-Amino-5-fluorobenzonitrile serves as a precursor in the synthesis of various organic compounds. For example, it has been used in the synthesis of 3-Bromo-2-fluorobenzoic acid, showcasing its utility in producing compounds with different halogen substitutions and functional groups. This process is advantageous due to its low cost and mild reaction conditions, making it suitable for industrial-scale production (Zhou Peng-peng, 2013).
Carbon Dioxide Fixation
- This compound has been utilized in the efficient fixation of CO2. This application is significant in the context of green chemistry and environmental protection. An example is its use in forming quinazoline-2,4(1H,3H)-diones, demonstrating the ability to create diverse structurally different compounds while also addressing atmospheric CO2 levels (Toshihiro Kimura et al., 2012).
Synthesis of Heterocyclic Compounds
- It's used in the synthesis of 2,4-diaminoquinazolines, a class of heterocyclic compounds. This application is significant in pharmaceutical research and development, given the wide range of biological activities associated with quinazolines. The process is noted for its high yield and generality, even in the presence of electron-donating groups (J. Hynes et al., 1988).
Development of Fluorous Synthetic Routes
- The compound plays a role in fluorous synthetic routes, particularly in the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. These routes are notable for their efficiency and environmental friendliness, as they allow for easy separation of the product and recycling of the catalyst (W. Ang et al., 2013).
Catalyst-Free Synthesis of Quinazolinimines and Quinazolinamines
- It is instrumental in the catalyst-free synthesis of quinazolinimines and quinazolinamines. This method offers a more straightforward and potentially less costly approach compared to traditional methods that require catalysts, thus enhancing the efficiency of heterocyclic compound synthesis (Jian-Bo Feng & Xiao‐Feng Wu, 2015).
Biological and Medicinal Chemistry
- In biological and medicinal chemistry, this compound is used in the synthesis of biologically active compounds. For example, it has been used in the formulation of a Cr(III) complex with potential antimicrobial and antioxidant activities, suggesting its importance in the development of new therapeutic agents (Govindharaju Govindharaju R et al., 2019).
Safety and Hazards
The compound is classified as a combustible solid . It can cause serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Future Directions
2-Amino-5-fluorobenzonitrile has potential applications in organometallic catalysis, medicinal chemistry, and biochemistry research . Its use as a precursor for synthesizing heterocyclic compounds, particularly in the applications of APIs and ligands, suggests it has a promising future in these areas .
Properties
IUPAC Name |
2-amino-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQDFQDXMNVDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372220 | |
Record name | 2-Amino-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61272-77-3 | |
Record name | 2-Amino-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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